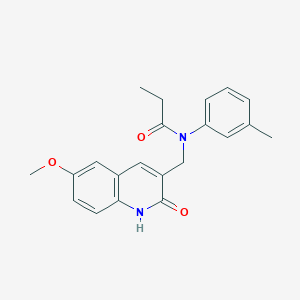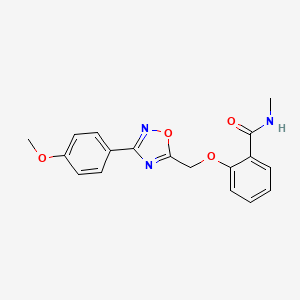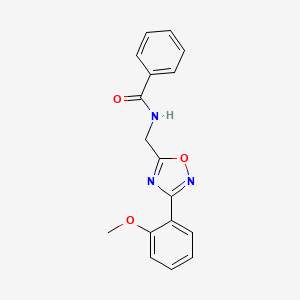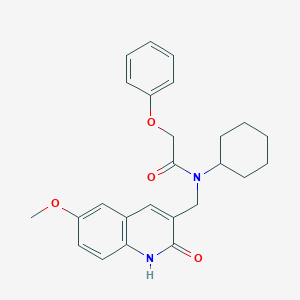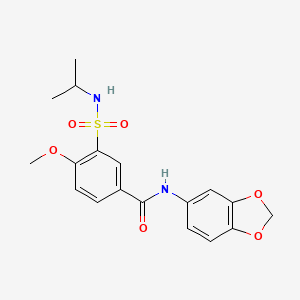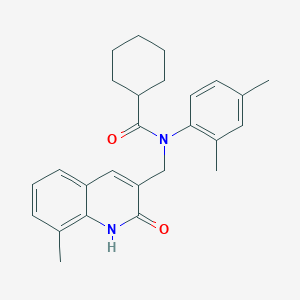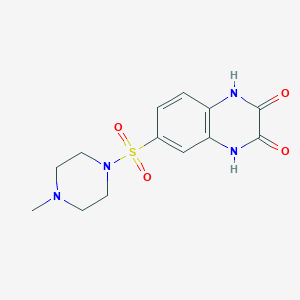
6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Mecanismo De Acción
6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that plays a key role in the regulation of synaptic plasticity and neuronal excitability. By blocking the activity of mGluR5, 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione can modulate the release of various neurotransmitters, including glutamate and dopamine, and reduce the excitability of neurons.
Biochemical and Physiological Effects:
6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione has been shown to have various biochemical and physiological effects, including reducing the release of glutamate and dopamine, modulating synaptic plasticity, and improving cognitive function. It has also been found to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione in lab experiments is its selectivity for mGluR5, which allows for specific modulation of this receptor without affecting other receptors or neurotransmitter systems. However, 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo, and its potential off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for research on 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione, including investigating its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and epilepsy. Additionally, further studies are needed to determine the optimal dosage and administration routes for 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione in different animal models and to explore its potential side effects and interactions with other drugs. Finally, the development of more selective and potent mGluR5 antagonists may provide new avenues for the treatment of neurological disorders.
Métodos De Síntesis
6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione can be synthesized using a multistep process involving the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate, followed by cyclization with ammonium acetate to form quinoxaline-2,3-dione. The resulting compound is then reacted with 4-methylpiperazine and sulfonyl chloride to yield 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione.
Aplicaciones Científicas De Investigación
6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione has been widely used in scientific research to investigate the role of mGluR5 in various neurological disorders. It has been shown to have potential therapeutic effects in Parkinson's disease, where it can reduce motor symptoms and improve cognitive function. In schizophrenia, 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione has been found to decrease the hyperactivity of mGluR5 and improve cognitive function. Additionally, 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione has been studied as a potential treatment for addiction, as it can reduce drug-seeking behavior and prevent relapse.
Propiedades
IUPAC Name |
6-(4-methylpiperazin-1-yl)sulfonyl-1,4-dihydroquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-16-4-6-17(7-5-16)22(20,21)9-2-3-10-11(8-9)15-13(19)12(18)14-10/h2-3,8H,4-7H2,1H3,(H,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFUJKOPGMFSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Methylpiperazin-1-yl)sulfonyl]quinoxaline-2,3-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

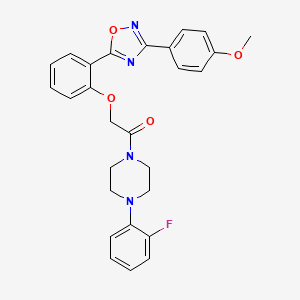
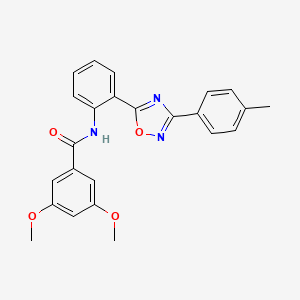
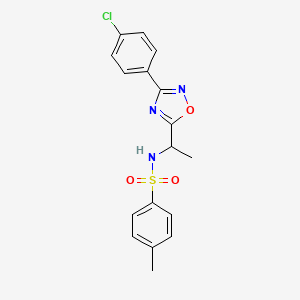
![(Z)-2,7-dimethyl-N'-(3,4,5-trimethoxybenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7715157.png)
